molecular formula C23H25NO2 B11615253 3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

Cat. No.: B11615253
M. Wt: 347.4 g/mol
InChI Key: QFKXCARNPUZAPD-UHFFFAOYSA-N
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Description

3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with phenyl and butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The phenyl and butylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar propanoic acid moiety.

    Ketoprofen: Another NSAID with structural similarities.

    Naproxen: An NSAID with a similar mechanism of action.

Uniqueness

3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[1-(4-butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H25NO2/c1-2-3-7-18-10-12-20(13-11-18)24-21(15-17-23(25)26)14-16-22(24)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15,17H2,1H3,(H,25,26)

InChI Key

QFKXCARNPUZAPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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